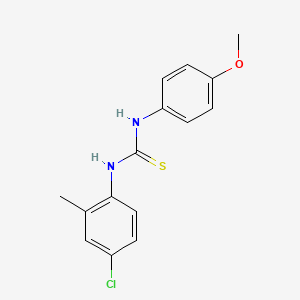![molecular formula C18H19ClN2O3 B5753562 N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5753562.png)
N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it targets the COX-2 enzyme responsible for the production of prostaglandins that cause inflammation and pain. Celecoxib is widely used in scientific research due to its unique mechanism of action and therapeutic potential.
Wirkmechanismus
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting the COX-2 enzyme, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
Celecoxib has been shown to reduce inflammation and pain in a variety of conditions, including arthritis, menstrual cramps, and postoperative pain. Celecoxib has also been shown to reduce the risk of developing colorectal cancer in patients with familial adenomatous polyposis. However, Celecoxib has been associated with an increased risk of cardiovascular events, including heart attack and stroke, in some patients.
Vorteile Und Einschränkungen Für Laborexperimente
Celecoxib is a widely used tool in scientific research due to its unique mechanism of action and therapeutic potential. Celecoxib is easily synthesized and can be administered orally or intravenously. However, Celecoxib has limitations in terms of its potential side effects, including cardiovascular events, and its specificity for the COX-2 enzyme.
Zukünftige Richtungen
There are many potential future directions for research involving Celecoxib. One area of research is the development of more selective COX-2 inhibitors with fewer side effects. Another area of research is the development of combination therapies involving Celecoxib and other drugs to enhance its therapeutic effects. Additionally, research is needed to better understand the mechanisms of action of Celecoxib in various disease states and to identify new therapeutic applications for this drug.
Synthesemethoden
Celecoxib can be synthesized using a variety of methods, including the condensation of 4-chlorophenol and 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, followed by acetylation and amidation. Another method involves the reaction of 4-chlorophenol and 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, followed by acetylation and amidation.
Wissenschaftliche Forschungsanwendungen
Celecoxib has been extensively studied in scientific research due to its potential therapeutic applications. In cancer research, Celecoxib has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In Alzheimer's disease research, Celecoxib has been shown to reduce inflammation and improve cognitive function. In cardiovascular disease research, Celecoxib has been shown to reduce inflammation and improve endothelial function.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12(22)20-14-5-4-6-15(11-14)21-17(23)18(2,3)24-16-9-7-13(19)8-10-16/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAVEWIYVBPNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B5753479.png)


![5-(2-chlorophenyl)-2-furaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5753499.png)

![{4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5753527.png)
![N-cyclohexyl-4-fluoro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5753534.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5753546.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B5753556.png)
![1-[1-allyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5753574.png)
![2-[(benzylamino)methyl]-4-bromophenol](/img/structure/B5753578.png)

